molecular formula C21H46BrN B072188 Trimethyloctadecylammonium bromide CAS No. 1120-02-1

Trimethyloctadecylammonium bromide

Cat. No.: B072188
CAS No.: 1120-02-1
M. Wt: 392.5 g/mol
InChI Key: SZEMGTQCPRNXEG-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Octadecyltrimethylammonium bromide, also known as Trimethyloctadecylammonium bromide or Steartrimonium Bromide, is primarily used as a surfactant . It has been found to inhibit dynamin, a large GTPase enzyme involved in the division of various cellular structures .

Mode of Action

The compound interacts with its targets by forming micelles, which are small droplets that can encapsulate other molecules. This property allows it to control the shape of nanoparticles in its presence . For instance, it has been shown to promote a change in the shape of gold nanoparticles from spherical to rod-like .

Biochemical Pathways

The primary biochemical pathway affected by Octadecyltrimethylammonium bromide is the endocytosis process, specifically receptor-mediated endocytosis . By inhibiting dynamin, it can potentially disrupt the formation of vesicles during endocytosis .

Result of Action

The primary result of Octadecyltrimethylammonium bromide’s action is the alteration of nanoparticle shapes . Additionally, it exhibits antibacterial activity against Staphylococcus aureus . In the context of eye health, it has been studied for its potential as a contact lens disinfectant due to its antibacterial effects .

Action Environment

The action of Octadecyltrimethylammonium bromide can be influenced by environmental factors. For instance, the presence of other surfactants can affect its ability to form micelles and thus influence its action . Furthermore, its stability and efficacy may be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Octadecyltrimethylammonium bromide is known to interact with various biomolecules. It is used as a surfactant and has been shown to inhibit the activity of cyclase, an enzyme involved in the conversion of cholesterol to bile acid . It also interacts with copper chloride, which catalyzes the oxidation of organic compounds .

Cellular Effects

Octadecyltrimethylammonium bromide has significant effects on various types of cells and cellular processes. For instance, it has been used in a micelle-clay complex to exhibit antibacterial effects against bacterial eye pathogens . The complex abolished bacterial viability at 100 μg/mL within 45 minutes against Pseudomonas aeruginosa, Staphylococcus epidermidis, and Micrococcus luteus .

Molecular Mechanism

The molecular mechanism of Octadecyltrimethylammonium bromide involves its interaction with biomolecules at the molecular level. As a surfactant, it forms micelles in aqueous solutions, which can serve as templates for the synthesis of nanoparticles . This property allows it to control the shape and position of the localized surface plasmon resonance of the nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecyltrimethylammonium bromide can change over time. For instance, it has been used in the seedless synthesis of gold nanoparticles, where its use leads to the formation of monodisperse gold nanorods with a larger aspect ratio .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Octadecyltrimethylammonium bromide in animal models are limited, it has been shown to have potent antibacterial effects in vitro

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyloctadecylammonium bromide is typically synthesized through the quaternization of octadecylamine with methyl bromide. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Trimethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain.

    Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with an even shorter alkyl chain.

Comparison:

Properties

IUPAC Name

trimethyl(octadecyl)azanium;bromide
Source PubChem
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InChI

InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEMGTQCPRNXEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15461-40-2 (Parent)
Record name Steartrimonium bromide
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DSSTOX Substance ID

DTXSID40883652
Record name Octadecyltrimethylammonium bromide
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Molecular Weight

392.5 g/mol
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Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Octadecyltrimethylammonium bromide
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CAS No.

1120-02-1
Record name Octadecyltrimethylammonium bromide
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Record name Steartrimonium bromide
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Record name 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Octadecyltrimethylammonium bromide
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Record name Trimethyloctadecylammonium bromide
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Record name STEARTRIMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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